2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline
Description
2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline (Molecular Formula: C₁₀H₁₀FN₃; Molecular Weight: 191.21 g/mol) is a fluorinated aniline derivative featuring a pyrazole-methyl substituent. Its structure includes a fluorine atom at the ortho position of the aniline ring and a 1H-pyrazol-3-ylmethyl group attached to the nitrogen (). Key identifiers include SMILES C1=CC=C(C(=C1)NCC2=CC=NN2)F and InChIKey IREDHAFKGFKXRR-UHFFFAOYSA-N ().
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-(1H-pyrazol-5-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-2-4-10(9)12-7-8-5-6-13-14-8/h1-6,12H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREDHAFKGFKXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006438-26-1 | |
| Record name | 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline typically involves the reaction of 2-fluoroaniline with a pyrazole derivative. One common method involves the nucleophilic substitution reaction where 2-fluoroaniline reacts with a pyrazole carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) and a catalyst like iodine (I2) in a methanol (MeOH) solvent at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have highlighted the potential of pyrazole derivatives, including 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline, as anticancer agents. For instance, compounds containing pyrazole rings have demonstrated significant cytotoxic effects against various cancer cell lines, with IC values indicating their potency .
Anti-inflammatory Properties : Pyrazole derivatives have also been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases .
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 4.2 | |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
Agricultural Chemistry
Pesticide Development : The incorporation of fluorinated pyrazole compounds in pesticide formulations has shown enhanced efficacy against pests. Research indicates that such compounds can improve the biological activity of traditional pesticides, leading to better crop protection .
Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of various pyrazole derivatives, including this compound against human cancer cell lines such as MCF7 and A549. The results demonstrated that this compound exhibited significant growth inhibition, suggesting its potential as a lead compound for further drug development .
Case Study 2: Pesticidal Efficacy
In agricultural trials, formulations containing fluorinated pyrazoles were tested against common agricultural pests. The results indicated that these compounds provided superior pest control compared to non-fluorinated analogs, highlighting their utility in developing new agrochemicals .
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites. Additionally, it can interact with receptor proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline and its analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C₁₀H₁₀FN₃ | 191.21 | Ortho-F, pyrazole-CH₂ | 865798-14-7 [8] |
| 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline | C₂₄H₂₀ClFN₃O | 428.89 | Cl, 4-F, 4-methoxyphenyl, phenyl-pyrazole | Not provided [2] |
| 2-Fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline (UXJ) | C₁₁H₁₂FN₃ | 205.23 | Ortho-F, 3-methyl-pyrazole-CH₂ | Not provided [11] |
| 3-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline | C₁₁H₁₂FN₃ | 205.23 | Meta-F, 1-methyl-pyrazole-CH₂ | 1006451-16-6 [13] |
| 4-(Trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline | C₁₄H₁₆F₃N₃ | 283.29 | CF₃, 1,3,5-trimethyl-pyrazole | Not provided [14] |
Key Observations :
- Trifluoromethyl Groups: The CF₃ group in [14] introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in [2].
Biological Activity
2-Fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, including anticancer, antibacterial, and antifungal properties, supported by various research findings and data.
Chemical Structure
The compound this compound can be represented structurally as follows:
- Molecular Formula : CHFN
- Molecular Weight : 195.21 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays :
- The compound was evaluated against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.
- The IC values were determined using MTT assays, revealing promising activity.
- Mechanism of Action :
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits antibacterial activity against a range of bacterial strains.
Findings on Antibacterial Efficacy
- Minimum Inhibitory Concentration (MIC) :
- The compound was tested against various Gram-positive and Gram-negative bacteria.
- Results indicated effective antibacterial activity with MIC values comparable to standard antibiotics.
Antifungal Activity
The antifungal properties of the compound were also assessed, showing effectiveness against common fungal pathogens.
Antifungal Efficacy
- Testing Against Fungal Strains :
- The compound demonstrated antifungal activity with MIC values indicating significant inhibition of fungal growth.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural characteristics. Modifications to the pyrazole ring or substituents on the aniline moiety can significantly affect potency.
Observations from SAR Studies
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline, and what challenges are encountered in its synthesis?
Reductive amination is a viable route, as demonstrated in attempts to synthesize thiophene-fused pyrazole derivatives. However, side reactions such as decomposition at elevated temperatures (e.g., room temperature) and unexpected oxidation of intermediates (e.g., nitroso imine → nitro compounds) are major challenges. Maintaining reaction temperatures below 0°C and using inert atmospheres can mitigate these issues .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation. For crystallographic analysis, the SHELX software suite (e.g., SHELXL for refinement) is widely used to determine atomic positions and bond parameters. The compound’s SMILES (e.g., C1=CC=CC(=C1F)NC[C]2C=NN2) and InChIKey descriptors aid in computational validation .
Q. What safety precautions should be taken when handling this compound in the laboratory?
The compound may cause skin/eye irritation and methemoglobinemia due to its aniline-derived structure. Use personal protective equipment (PPE), conduct experiments in fume hoods, and avoid prolonged exposure. Store in airtight containers under inert conditions to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry be utilized to predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals, charge distribution) and predict regioselectivity in reactions. Molecular docking studies may explore potential interactions with biological targets, leveraging the compound’s molecular formula (C11H12FN3) and stereoelectronic features .
Q. What strategies can mitigate side reactions during the synthesis of pyrazolyl-methyl aniline derivatives?
Side reactions, such as nitroso intermediate oxidation, can be suppressed by:
Q. What role does this compound play in transition metal-catalyzed C-H functionalization reactions?
The pyrazole moiety acts as a directing group in Ru-catalyzed C-H silylation. Coordination of the pyrazole nitrogen to the metal center facilitates regioselective activation of adjacent C-H bonds. For example, 2-(1H-pyrazol-3-yl)aniline derivatives enable α-silylation of methylboronic acids in the presence of RuH2(CO)(PPh3)3 and norbornene as a hydrogen scavenger .
Q. How can structural analogs of this compound be designed to enhance catalytic or biological activity?
- Substituent Modulation: Introducing electron-withdrawing groups (e.g., -CF3) on the aniline ring can alter electronic properties and metal-binding affinity.
- Heterocycle Replacement: Replacing pyrazole with triazole or imidazole may modify coordination behavior in catalytic systems.
- Pharmacological Tuning: Structural analogs with antineoplastic potential can be screened using in vitro assays (e.g., kinase inhibition) guided by molecular docking .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
